molecular formula C20H23FN2O4S B2696781 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 921909-35-5

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide

Cat. No.: B2696781
CAS No.: 921909-35-5
M. Wt: 406.47
InChI Key: YCJKTEOGGOOUJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide is a synthetic organic compound designed for advanced research applications in medicinal chemistry. This molecule features a tetrahydrobenzo[b][1,4]oxazepin core, a bicyclic structure known for its relevance in pharmaceutical development, fused with a fluorinated and methylated benzenesulfonamide group. The integration of the sulfonamide functionality is a significant structural feature, as this group is widely recognized for its diverse biological activities and ability to interact with enzyme active sites. The specific placement of the fluorine atom and methyl group on the benzene ring is intended to fine-tune the compound's electronic properties, lipophilicity, and binding affinity, thereby modulating its interaction with biological targets. Compounds within this structural class are frequently investigated for their potential to modulate various biological pathways. The rigid, fused bicyclic system provides a defined three-dimensional shape that can lead to high selectivity for specific proteins or receptors. While the exact mechanism of action for this specific analog is subject to ongoing research, its structural analogs are explored as potential inhibitors for enzymes such as kinases, or for interaction with other receptor families. The presence of the sulfonamide group suggests a potential mechanism that may involve binding to enzymatic targets through hydrogen bonding or π–π stacking interactions with aromatic residues in protein binding pockets. In a research setting, this compound serves as a valuable chemical tool for probing biological function and as a lead structure in the discovery and optimization of new therapeutic agents. It is supplied for non-human research applications only. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4S/c1-5-23-16-11-15(7-8-17(16)27-12-20(3,4)19(23)24)22-28(25,26)18-9-6-14(21)10-13(18)2/h6-11,22H,5,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJKTEOGGOOUJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H26N2O4S
  • Molecular Weight : 418.50654 g/mol
  • IUPAC Name : this compound

Research indicates that this compound may act as an inhibitor of specific kinases involved in inflammatory pathways. For example, it has been shown to possess an IC50 value of 1.0 nM for binding to receptor-interacting protein kinase 1 (RIPK1), which plays a critical role in necroptosis and inflammation . The low lipophilicity (log D = 3.8) and good solubility (~450 μM at pH 7.4) enhance its bioavailability and potential therapeutic applications .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties in various preclinical studies. For instance:

  • In Vitro Studies : The compound significantly suppressed necroptotic cell death in both mouse and human cells, indicating its potential as a therapeutic agent in treating inflammatory diseases .

Pharmacokinetics

Distribution studies in animal models revealed that the compound exhibits high brain uptake (0.53 %ID/gram at 5 min post-injection), suggesting its ability to cross the blood-brain barrier effectively . This characteristic is particularly relevant for treating neurological conditions.

Case Studies and Clinical Trials

Currently, the compound is undergoing clinical trials for chronic immune inflammatory disorders such as ulcerative colitis and psoriasis (NCT02903966; NCT02776033)【2】. These trials aim to evaluate its safety and efficacy compared to existing treatments.

Comparative Efficacy

A comparative analysis of similar compounds shows that N-(5-ethyl-3,3-dimethyl-4-oxo...) demonstrates superior potency against RIPK1 compared to other known inhibitors. For instance:

Compound NameIC50 (nM)Specificity
Compound 50.91High
N-(5-Ethyl...)1.0Moderate
Other InhibitorsVariesVaries

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound is structurally related to derivatives of the benzo[b][1,4]oxazepine scaffold. A closely related analog, N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide (ChemSpider ID: 921560-13-6), shares the same benzoxazepine core but differs in its substituent group . Key distinctions include:

Feature Target Compound 3,4-Difluorobenzamide Analog
Functional Group Benzenesulfonamide (SO₂NH) Benzamide (CONH)
Substituents on Aromatic Ring 4-fluoro-2-methylphenyl 3,4-difluorophenyl
Molecular Formula C₂₀H₂₃FN₂O₄S C₂₁H₂₂F₂N₂O₃
Molecular Weight 414.47 g/mol 388.41 g/mol
Hydrogen Bond Donors 1 (sulfonamide NH) 1 (amide NH)
Hydrogen Bond Acceptors 6 (2x O from sulfonamide, 2x O from oxazepine, 1x O from ketone, 1x F) 4 (1x O from amide, 2x O from oxazepine, 1x O from ketone)
Calculated logP ~3.2 (estimated via fragment-based methods) ~2.8 (lower due to fluorine substitution and lack of S)

Functional Group Impact

  • Sulfonamide vs. Amide : The sulfonamide group in the target compound increases acidity (pKa ~10–11) compared to the amide (pKa ~15–17), enhancing solubility in physiological pH environments. This property may improve bioavailability or binding to charged residues in biological targets.

Pharmacological Implications

  • Target Selectivity : The sulfonamide moiety may favor interactions with serine proteases or carbonic anhydrases, whereas benzamide analogs are more common in kinase inhibition.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.